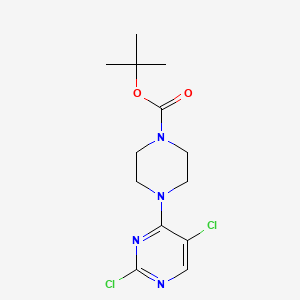

Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a 2,5-dichloropyrimidine core and a tert-butoxycarbonyl (Boc) protecting group. This structure is pivotal in medicinal chemistry, serving as a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . The dichloropyrimidine moiety enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the Boc group stabilizes the piperazine nitrogen during synthetic steps . Its applications span drug discovery, particularly in targeting protein degradation pathways .

Properties

IUPAC Name |

tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHISUPBDCBBEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molar mass of 333.21 g/mol. The compound exhibits structural features that may contribute to its pharmacological properties, including a piperazine ring and a dichloropyrimidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C13H18Cl2N4O2 |

| Molar Mass | 333.21 g/mol |

| Density | 1.331 g/cm³ (predicted) |

| Boiling Point | 474.6 °C (predicted) |

| pKa | 3.13 (predicted) |

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the context of cancer therapeutics. The compound is noted for its potential as a kinase inhibitor , which plays a crucial role in cell signaling pathways involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against certain types of cancer cells. For instance, it has been investigated for its ability to inhibit the proliferation of B-cell malignancies through mechanisms that may involve the modulation of signaling pathways associated with CD19 expression .

Case Studies and Research Findings

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including leukemia and lymphoma cells. The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as an anticancer agent.

- Combination Therapy : In combination with other therapeutic agents such as BTK inhibitors , this compound has shown enhanced efficacy in preclinical models . This synergistic effect highlights the importance of multi-targeted approaches in cancer treatment.

- Pharmacokinetics and Toxicology : Preliminary toxicological assessments indicate that while the compound possesses biological activity, careful evaluation of its pharmacokinetic profile is necessary to understand its safety and efficacy in clinical settings .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound may have superior activity due to its unique structural attributes.

| Compound Name | Biological Activity |

|---|---|

| This compound | Anticancer activity; kinase inhibition |

| Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Moderate cytotoxicity |

| N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine | Limited anticancer properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Piperazine-dichloropyrimidine derivatives exhibit structural diversity based on substituent positioning and functional groups:

Physicochemical Properties

- Stability : The 2,5-dichloro derivative is stable in organic solvents but may degrade in acidic gastric fluid, as seen in analogs like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate .

- Crystallography : Derivatives with aromatic substituents (e.g., hydroxyphenyl in ) exhibit intramolecular hydrogen bonds (O–H⋯N) and π-π stacking (3.59 Å inter-centroid distance), enhancing crystal packing .

Data Tables

Research Findings and Trends

- Positional Isomerism : 2,5-Dichloropyrimidine derivatives exhibit higher electrophilicity than 2,6-isomers, favoring SNAr reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, CN) enhance reactivity but may reduce solubility .

- Crystallographic Insights : Hydrogen bonding networks (e.g., O–H⋯N in ) correlate with improved thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.